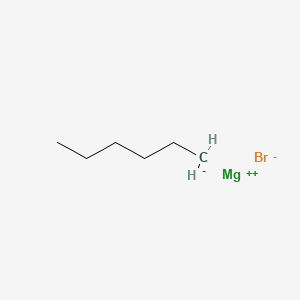

magnesium;hexane;bromide

Description

Historical Development and Contemporary Significance of Grignard Reagents

The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 marked a revolutionary moment in synthetic organic chemistry. numberanalytics.comthermofisher.comacs.orgslideshare.net This breakthrough, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, provided a novel and efficient method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. numberanalytics.comnumberanalytics.comebsco.comnumberanalytics.com Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent. numberanalytics.comslideshare.netebsco.comwikipedia.org The resulting carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and highly reactive towards a wide array of electrophiles. numberanalytics.comreachemchemicals.comlibretexts.org

For over a century, Grignard reagents have remained a cornerstone of organic synthesis, their importance underscored by their continued and widespread use in both academic and industrial laboratories. numberanalytics.comnumberanalytics.comreachemchemicals.com Their versatility allows for the synthesis of a vast range of compounds, including alcohols, carboxylic acids, ketones, and more complex molecules such as pharmaceuticals and natural products. numberanalytics.comreachemchemicals.comalkalisci.comacechemistry.co.uk The development of new techniques, such as cross-coupling reactions catalyzed by transition metals, has further expanded the synthetic utility of these remarkable reagents. acs.org

Overview of Organomagnesium Compounds and their Classification in Modern Organic Synthesis

Organomagnesium compounds are a class of organometallic compounds featuring a carbon-magnesium bond. bethunecollege.ac.incitycollegekolkata.org While Grignard reagents (RMgX) are the most well-known and widely used, other types of organomagnesium compounds exist, such as dialkylmagnesium (R₂Mg) and magnesium alkoxides. citycollegekolkata.orgethernet.edu.et The classification of organometallic compounds can be based on the nature of the metal-carbon bond or the specific metal involved. citycollegekolkata.org

In modern organic synthesis, organomagnesium compounds are primarily valued for their role as powerful nucleophiles and strong bases. reachemchemicals.comlibretexts.orgontosight.ai Their reactivity allows for addition reactions to carbonyl compounds, nucleophilic substitution, and metal-halogen exchange reactions. wikipedia.orgontosight.ai The Schlenk equilibrium, which describes the equilibrium between RMgX, R₂Mg, and MgX₂, is a crucial concept in understanding the composition and reactivity of Grignard reagent solutions. tcichemicals.com The specific solvent, concentration, and temperature can influence this equilibrium and, consequently, the outcome of a reaction. citycollegekolkata.org

Hexylmagnesium Bromide as a Representative Alkyl Grignard Reagent

Hexylmagnesium bromide, with the chemical formula CH₃(CH₂)₅MgBr, serves as a classic example of an alkyl Grignard reagent. sigmaaldrich.comcymitquimica.com It is typically prepared by reacting 1-bromohexane (B126081) with magnesium turnings in an anhydrous ether, such as diethyl ether or tetrahydrofuran (B95107) (THF). alkalisci.comsigmaaldrich.com The resulting solution is often used directly in subsequent reactions.

As a nucleophilic source of a hexyl group, hexylmagnesium bromide is instrumental in forming new carbon-carbon bonds. smolecule.com Its reactions are characteristic of Grignard reagents and include:

Addition to Carbonyls: It readily reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. thermofisher.comebsco.comsmolecule.com For instance, its reaction with an aldehyde yields a secondary alcohol containing a hexyl group.

Synthesis of Carboxylic Acids: Reaction with carbon dioxide, followed by an acidic workup, produces heptanoic acid. reachemchemicals.comacechemistry.co.uk

Coupling Reactions: In the presence of appropriate catalysts, it can participate in cross-coupling reactions with organic halides to form larger hydrocarbon frameworks. acs.orgsmolecule.com

Reduction: In some cases, such as the reaction with 2,5-dibromobenzaldehyde, it can act as a reducing agent, yielding the corresponding alcohol. thieme-connect.com

The utility of hexylmagnesium bromide extends to the synthesis of various organic compounds, finding applications in the production of pharmaceuticals and other fine chemicals. alkalisci.comsigmaaldrich.com

Properties of Hexylmagnesium Bromide

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₃BrMg | cymitquimica.comsmolecule.com |

| Molecular Weight | 189.38 g/mol | sigmaaldrich.comsmolecule.comamericanelements.com |

| Appearance | Yellow to dark brown or black liquid | americanelements.com |

| Density | 0.965 g/mL at 25 °C | alkalisci.comsigmaaldrich.com |

| CAS Number | 3761-92-0 | sigmaaldrich.comguidechem.comsigmaaldrich.com |

Common Solvents for Hexylmagnesium Bromide

| Solvent | Concentration | Source(s) |

| Diethyl ether | 2.0 M | alkalisci.comsigmaaldrich.com |

| Tetrahydrofuran (THF) | 1.0 M | tcichemicals.comdiscoveroakwoodchemical.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;hexane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFCBBSYZJPPIV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Hexylmagnesium Bromide

Preparation via Reaction of Magnesium with 1-Bromohexane (B126081)

C6H13Br + Mg → C6H13MgBr atamankimya.com

The carbon-magnesium bond in the resulting Grignard reagent is highly polar, with the carbon atom being the negative end of the dipole. This polarity reversal, known as "umpolung," transforms the electrophilic carbon of the alkyl halide into a nucleophilic carbon in the Grignard reagent. utexas.eduadichemistry.com

Activation of Magnesium Surfaces

A critical aspect of Grignard reagent synthesis is the activation of the magnesium metal. lookchem.com Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits its reaction with the organic halide. wikipedia.orgstackexchange.com Several methods have been developed to overcome this passivation and expose the reactive metal surface. wikipedia.orgstackexchange.com

Mechanical and Chemical Activation Methods:

| Activation Method | Description |

| Mechanical Methods | Crushing the magnesium pieces in situ, rapid stirring, and sonication can physically break the oxide layer. wikipedia.orgstackexchange.comcerritos.edu |

| Chemical Activators | Small amounts of activating agents like iodine, methyl iodide, or 1,2-dibromoethane (B42909) are commonly used. wikipedia.orgstackexchange.comcerritos.edu 1,2-dibromoethane is advantageous as its reaction produces ethylene (B1197577) gas, providing a visual cue for the reaction's initiation. wikipedia.orgstackexchange.com |

| Pre-formed Grignard Reagent | The addition of a small amount of a previously prepared Grignard reagent can also initiate the reaction. wikipedia.orgstackexchange.com |

| Highly Reactive Magnesium | Using specially prepared, highly reactive magnesium, such as Rieke magnesium (formed by the reduction of magnesium chloride), can circumvent the need for activation. wikipedia.orgadichemistry.comunl.edu |

| Hydride Reagents | Diisobutylaluminum hydride (DIBAH) has been identified as an effective activator for magnesium, allowing for the initiation of the Grignard formation at or below 20°C for aryl Grignards and at even lower temperatures for alkyl bromides. acs.orgresearchgate.netd-nb.info |

The reaction is understood to proceed via a single electron transfer from the magnesium surface to the organic halide, forming a radical anion which then fragments to an alkyl radical and a halide ion. The alkyl radical then reacts with the magnesium surface. lookchem.com

Influence of Reaction Conditions on Reagent Formation

The formation of hexylmagnesium bromide is sensitive to various reaction conditions which can significantly impact the yield and success of the synthesis.

The initiation of a Grignard reaction is often characterized by an induction period. wikipedia.orgmt.comcerritos.edu This is the time lag before the reaction begins, during which the passivating magnesium oxide layer is removed and the reactive magnesium surface is exposed to the organic halide. wikipedia.orgcerritos.edu After this induction period, the reaction can become highly exothermic, a factor that must be carefully managed, especially in large-scale preparations. wikipedia.orgmt.com The length of the induction period can be influenced by the effectiveness of the magnesium activation method used. hzdr.deresearchgate.net

Solvent Effects in Grignard Reagent Synthesis

The choice of solvent is crucial in the synthesis of Grignard reagents as it not only dissolves the reactants but also plays a key role in stabilizing the organomagnesium compound. utexas.eduadichemistry.comquora.com Ethereal solvents are essential for this purpose. wikipedia.orglibretexts.org

Traditional Ethereal Solvents (Diethyl Ether, Tetrahydrofuran)

Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most commonly used solvents for Grignard reagent preparation. wikipedia.orgalkalisci.comlibretexts.orglibretexts.org The lone pair electrons on the oxygen atoms of these ether molecules coordinate to the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent. quora.comquora.comlibretexts.org

Comparison of Traditional Ethereal Solvents:

| Solvent | Key Properties and Role in Grignard Synthesis |

| Diethyl Ether (Et₂O) | A good solvent for the formation of Grignard reagents because it is aprotic and effectively solvates the magnesium ion. utexas.eduquora.com It is commonly used for the preparation of hexylmagnesium bromide. alkalisci.comsigmaaldrich.com However, its high volatility and flammability are significant drawbacks. d-nb.info |

| Tetrahydrofuran (THF) | A more polar solvent than diethyl ether, which can lead to more reactive Grignard reagents. quora.com It is often used for preparing Grignard reagents from less reactive halides like aryl bromides. adichemistry.com A major disadvantage is its miscibility with water, making recovery difficult, and its tendency to form explosive peroxides. d-nb.info |

The Grignard reagent exists in a complex equilibrium, known as the Schlenk equilibrium, with the corresponding diorganomagnesium compound (R₂Mg) and magnesium halide (MgX₂). wikipedia.orgadichemistry.com The position of this equilibrium is influenced by the solvent.

Green and Sustainable Solvent Alternatives (e.g., 2-Methyltetrahydrofuran (B130290), Cyclopentylmethyl Ether)

In recent years, there has been a growing interest in replacing traditional ethereal solvents with greener and more sustainable alternatives due to safety and environmental concerns. d-nb.inforsc.org

Properties of Green Solvent Alternatives:

| Solvent | Properties and Advantages | Research Findings |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, it has a higher boiling point and is less miscible with water than THF, facilitating easier separation and recovery. d-nb.infowikipedia.orgtransfurans.be It is considered a good substitute for THF in many organometallic reactions. acs.org | Studies have shown that the formation and reaction of Grignard reagents in 2-MeTHF are similar to those in THF. acs.org It has been demonstrated to be an effective solvent for the preparation of various Grignard reagents, sometimes providing higher yields. rsc.orgtransfurans.beriekemetals.com Its properties are intermediate between THF and diethyl ether in terms of polarity and Lewis base strength. acs.orgriekemetals.com |

| Cyclopentyl Methyl Ether (CPME) | A hydrophobic ether with a high boiling point, low peroxide formation tendency, and stability under both acidic and basic conditions. wikipedia.orgnih.gov It is considered an attractive alternative to traditional ethereal solvents. rsc.orgwikipedia.org | Systematic studies have shown that a number of Grignard reagents can be successfully prepared in CPME, often requiring an activator like diisobutylaluminum hydride. researchgate.netd-nb.infonih.gov The solvent can be efficiently recycled without impacting reaction yields. researchgate.netd-nb.info |

The adoption of these greener solvents offers a pathway to more sustainable chemical processes without compromising the efficiency of the Grignard reaction. rsc.org

Continuous Flow Synthesis Techniques for Grignard Reagents

The transition from traditional batch processing to continuous flow synthesis represents a significant advancement in the production of Grignard reagents like hexylmagnesium bromide. researchgate.net Continuous flow chemistry offers numerous advantages, particularly concerning safety and process control for highly exothermic and sensitive reactions. vapourtec.comvapourtec.com In this methodology, reagents are pumped through a network of tubes or channels, often passing through a packed column containing magnesium. researchgate.net This approach allows for superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and minimizes the risks associated with the accumulation of large quantities of reactive materials. vapourtec.commit.edu

A key benefit of continuous flow systems is the ability to telescope, or couple, the Grignard formation step directly with a subsequent reaction in a single, uninterrupted process. researchgate.netvapourtec.com For instance, a stream of an organic halide in an ether solvent can be passed through a heated, packed bed of magnesium turnings to generate the Grignard reagent, which is then immediately merged with a stream of an electrophile in a second reactor. vapourtec.comresearchgate.net This "one-column" or "one-pot" flow method enhances operational safety and efficiency by avoiding the isolation and storage of the often unstable Grignard reagent. researchgate.netresearchgate.net Researchers have successfully used this technique with various aryl and alkyl halides, delivering the final products in moderate to good yields within minutes. researchgate.net

Process Intensification and Efficiency

Process intensification in the context of Grignard synthesis refers to the development of innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. Continuous flow technology is a prime example of process intensification. researchgate.netx-mol.com It achieves higher efficiency by offering a significantly increased surface-area-to-volume ratio, which facilitates superior thermal control—a critical factor in managing the highly exothermic nature of Grignard reagent formation. mit.edursc.org This prevents the formation of local hot spots, which can lead to thermal runaway and the formation of undesirable byproducts like Wurtz coupling products. researchgate.netrsc.org

Studies have demonstrated that continuous production can improve the selectivity and yield of Grignard reagents while reducing side reactions. researchgate.net For example, in the production of 9-aryl-fluoren-9-ols via a Grignard reaction, a continuous flow process increased the yield from 45% in batch mode to over 99%. x-mol.comrsc.org This intensification also led to a 35% reduction in raw material costs, a 64% decrease in solid waste, and an 86% reduction in the production period. x-mol.comrsc.org The environmental impact factor (E-factor) was impressively lowered by over 92% compared to the batch process. rsc.org

| Parameter | Traditional Batch Process | Continuous Flow Process | Improvement |

|---|---|---|---|

| Yield | 45% | >99% | >120% Increase |

| Raw Material Cost | Base | Reduced by 35% | 35% Savings |

| Solid Waste Emission | Base | Reduced by 64% | 64% Reduction |

| Production Period | Base | Reduced by 86% | 86% Faster |

| Environmental (E-factor) | 26.58 kg/kg | 1.97 kg/kg | 92.5% Reduction |

Fluidized Bed Reactor Applications

A further innovation in continuous flow synthesis is the use of fluidized bed reactors. uwa.edu.augoogle.comwipo.int In this setup, a stream of solvent and organohalide flows upward through a bed of magnesium particulates at a velocity sufficient to suspend the particles, creating a fluid-like state. google.comgoogle.com This technique offers exceptional contact between the liquid reagents and the solid magnesium surface, leading to higher reaction efficiency and quality. google.com

One of the primary advantages of a fluidized bed is the maintenance of a uniform temperature throughout the reactor, which is crucial for controlling the exothermic Grignard reaction and preventing hot spots. google.comgoogle.com Unlike packed bed reactors, where magnesium consumption can lead to void formation and unpredictable flow patterns, a fluidized bed allows for the continuous replenishment of fresh magnesium, ensuring consistent production. google.comvapourtec.com This method has been developed for the continuous preparation of Grignard reagents, which can then be consumed in-situ in a subsequent reaction step. uwa.edu.augoogle.com The process is noted for being more productive, safer, and more flexible compared to both traditional batch and packed-bed continuous processes. google.comgoogle.com

| Feature | Description | Advantage |

|---|---|---|

| State of Magnesium | Particulates (10-1000 µm) are suspended in an upward flow of solvent. google.com | Excellent solid-liquid contact, enhancing reaction efficiency. google.com |

| Temperature Control | Maintains a nearly uniform temperature gradient throughout the reactor. google.com | Prevents hot spots and thermal runaway in highly exothermic reactions. google.com |

| Process Continuity | Allows for continuous feeding of fresh magnesium to replace consumed material. google.com | Avoids issues of bed depletion and flow maldistribution seen in packed beds. vapourtec.com |

| Safety & Flexibility | The process is considered safer and more flexible than batch or packed bed systems. google.com | Enables stable, long-term production runs with consistent quality. |

Advanced Preparation Strategies

Beyond advancements in reactor technology, novel chemical strategies have been developed to prepare Grignard reagents with greater efficiency, selectivity, and functional group tolerance. These methods address some of the inherent limitations of the classical Grignard reaction.

Isomerization of Alkyl Grignard Reagents

The formation of Grignard reagents can sometimes involve radical intermediates, which may undergo isomerization. mit.eduunp.edu.ar However, it is also possible to intentionally isomerize an already-formed alkyl Grignard reagent to a different, often more useful, isomer. google.com For instance, a primary alkyl Grignard reagent can be converted into a secondary one, or a tertiary Grignard can be isomerized to a primary one. google.com

This process is typically achieved by treating the starting alkyl Grignard reagent with a catalytic amount of a transition metal compound, often in the presence of a phosphorus compound. google.com For example, a combination of an iron compound and a copper compound can effectively catalyze the isomerization. google.com This strategy allows for the synthesis of specific Grignard reagents that may be difficult to prepare directly from the corresponding alkyl halide. For example, the isomerization of a β-aryl Grignard reagent to the thermodynamically more stable α-aryl Grignard reagent can be promoted by an iron catalyst in the presence of an alkene. nih.gov This provides a synthetic route to valuable reagents that might otherwise be inaccessible.

Generation of "Turbo" Grignard Reagents

"Turbo" Grignard reagents are a significant innovation that enhances the reactivity and utility of organomagnesium compounds. chem-station.comwikipedia.org A "Turbo" Grignard reagent, such as i-PrMgCl·LiCl, is a complex of an alkylmagnesium chloride with one equivalent of lithium chloride. researchgate.netchem-station.com The presence of LiCl is crucial; it breaks down the dimeric and oligomeric aggregates of the Grignard reagent in solution, leading to the formation of more reactive monomeric species. chem-station.comwikipedia.org

This enhanced reactivity allows for the facile preparation of Grignard reagents at low temperatures and enables reactions that are difficult or impossible with conventional Grignard reagents. chem-station.com "Turbo" Grignards can be prepared via direct magnesium insertion or, more commonly, through a halogen-magnesium exchange reaction where the "Turbo" reagent is used to metalate an organic halide. vapourtec.comchem-station.comrsc.org This method exhibits excellent functional group tolerance, allowing for the preparation of organomagnesium compounds containing sensitive groups like esters and nitriles. researchgate.netchem-station.comwikipedia.org The use of i-PrMgCl·LiCl has become a valuable tool in organic synthesis, expanding the scope of Grignard chemistry significantly. vapourtec.comresearchgate.net

| Characteristic | Conventional Grignard (e.g., RMgX) | "Turbo" Grignard (e.g., R'MgCl·LiCl) |

|---|---|---|

| Composition | Alkyl- or arylmagnesium halide. chemguide.co.uk | A 1:1 complex of an organomagnesium chloride and lithium chloride. chem-station.com |

| Reactivity | Standard reactivity; can be sluggish with certain substrates. | Enhanced kinetic basicity and reactivity due to monomeric nature. chem-station.comwikipedia.org |

| Preparation | Direct reaction of Mg with an organic halide. chemguide.co.ukvedantu.com | Often used as an exchange reagent to metalate other organic halides. vapourtec.comthieme-connect.com |

| Functional Group Tolerance | Limited; reacts with many functional groups (esters, nitriles, etc.). chemguide.co.uk | High; tolerates sensitive groups like esters and amides. chem-station.comwikipedia.org |

| Applications | Classic carbon-carbon bond formation with aldehydes, ketones. chemguide.co.uk | Preparation of highly functionalized organometallics, halogen-Mg exchange. researchgate.netrsc.org |

Mechanistic Investigations of Hexylmagnesium Bromide Reactivity

Fundamental Reaction Mechanisms of Grignard Reagents

Grignard reagents, with the general formula R-Mg-X, are among the most versatile reagents in organic synthesis. leah4sci.com Their reactivity stems from the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the organic group. leah4sci.comchemistrysteps.com This makes them potent nucleophiles and strong bases. chemistrysteps.com The formation of a Grignard reagent like hexylmagnesium bromide involves the reaction of an alkyl halide (e.g., 1-bromohexane) with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). iitk.ac.innumberanalytics.com The solvent is crucial as it stabilizes the organomagnesium compound by coordinating to the magnesium center. leah4sci.com

The fundamental reaction mechanism for Grignard reagents typically involves the nucleophilic attack of the carbanionic carbon on an electrophilic center. iitk.ac.innumberanalytics.com This process is central to the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. numberanalytics.com

Nucleophilic Addition Pathways to Electrophilic Centers

The most common application of hexylmagnesium bromide involves its nucleophilic addition to a wide array of electrophilic functional groups.

Carbonyl Compounds (Aldehydes and Ketones): The reaction with aldehydes and ketones is a classic example of Grignard reactivity. The nucleophilic hexyl group attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. chemistrysteps.com Subsequent protonation during aqueous workup yields an alcohol. chemistrysteps.comiitk.ac.in The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. organic-chemistry.org

Esters and Acid Chlorides: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. chemistrysteps.com The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, expelling the alkoxy group to form a ketone. This intermediate ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol. chemistrysteps.com

Epoxides: Hexylmagnesium bromide can open epoxide rings via an SN2-type mechanism. leah4sci.com The nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide, leading to the formation of an alcohol after protonation. leah4sci.com The resulting product has the alcohol and the newly added hexyl group on adjacent carbons. leah4sci.com

Nitriles: Grignard reagents add to the carbon-nitrogen triple bond of nitriles. The initial addition forms an imine salt intermediate. Upon hydrolysis, this intermediate is converted into a ketone, providing a route to unsymmetrical ketones. leah4sci.comorganic-chemistry.org

Below is a table summarizing the products from the reaction of hexylmagnesium bromide with various electrophiles.

| Electrophile | Intermediate | Final Product (after workup) | Product Class |

| Aldehyde (R'CHO) | Alkoxide | Hexyl-CH(OH)-R' | Secondary Alcohol |

| Ketone (R'COR'') | Alkoxide | Hexyl-C(OH)(R')(R'') | Tertiary Alcohol |

| Ester (R'COOR'') | Ketone | Dihexyl-C(OH)-R' | Tertiary Alcohol |

| Epoxide | Alkoxide | Hexyl-CH₂-CH(OH)-R' | Primary/Secondary Alcohol |

| Nitrile (R'CN) | Imine Salt | Hexyl-C(O)-R' | Ketone |

Single Electron Transfer (SET) Mechanisms in Organomagnesium Reactions

While the polar nucleophilic addition mechanism accounts for a majority of Grignard reactions, an alternative pathway involving single electron transfer (SET) has been identified. organic-chemistry.orgconicet.gov.ar This mechanism is particularly relevant for reactions with sterically hindered substrates or certain types of electrophiles. organic-chemistry.org The SET mechanism involves the transfer of an electron from the Grignard reagent to the substrate, forming a radical anion and a radical cation. conicet.gov.ar

Evidence for SET processes comes from various observations, including the formation of side products from radical coupling or reduction, and direct detection of radical intermediates by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. conicet.gov.ar For instance, the reaction of Grignard reagents with some aromatic ketones is known to proceed via SET. conicet.gov.ar

Mechanistic Insights into Stereocontrol and Regiocontrol

Achieving control over the stereochemical and regiochemical outcome of a reaction is a primary goal in organic synthesis. In reactions involving hexylmagnesium bromide, these outcomes are dictated by a combination of factors including the substrate structure, solvent, and reaction conditions.

A study on the addition of organometallic reagents to a 3-methyl-4-alkoxycyclobutene-1,2-dione provided specific insights into these control elements. soton.ac.uk The reaction with hexylmagnesium bromide in diethyl ether gave a certain level of diastereoselectivity. Interestingly, the selectivity changed when the reaction was conducted in THF. soton.ac.uk This highlights the significant role of the solvent in influencing the transition state geometry. The stereoselectivity was tentatively explained by a chelation control model, where the magnesium ion coordinates to multiple oxygen atoms in the substrate, directing the nucleophilic attack from a specific face. soton.ac.uk

Furthermore, the regioselectivity of Grignard reactions is critical. For instance, in reactions with α,β-unsaturated carbonyl compounds, addition can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). The choice between these pathways depends on steric factors, the hardness/softness of the nucleophile and electrophile, and the presence of catalysts. Similarly, in catalyzed cross-coupling reactions, such as those using chromium catalysts with n-hexylmagnesium bromide, high levels of diastereoselectivity and chemoselectivity can be achieved, allowing for the formation of specific isomers. researchgate.net Detailed mechanistic studies in these systems are crucial for understanding and predicting the reaction outcomes. researchgate.net

Mechanistic Understanding of Side Reaction Pathways

The reactivity of hexylmagnesium bromide, while synthetically useful, is accompanied by several side reactions that can impact product yield and purity. A thorough mechanistic understanding of these pathways is crucial for optimizing reaction conditions and minimizing the formation of undesired byproducts.

Wurtz Coupling and By-product Formation

A significant side reaction that occurs during the formation and subsequent reactions of hexylmagnesium bromide is the Wurtz-type coupling. alfa-chemistry.commnstate.edu This reaction involves the coupling of two alkyl groups, leading to the formation of a longer-chain alkane. byjus.com In the context of hexylmagnesium bromide, this primarily results in the formation of dodecane.

The mechanism of Wurtz coupling in Grignard reactions is believed to proceed through a radical or a concerted pathway. One proposed mechanism involves the reaction of the Grignard reagent with the unreacted alkyl halide (1-bromohexane). This can occur via a single electron transfer (SET) process, generating alkyl radicals which then combine. alfa-chemistry.combyjus.com

Mechanism of Wurtz-type Coupling:

Reaction with Alkyl Halide: The hexylmagnesium bromide (R-MgX) can react with remaining 1-bromohexane (B126081) (R-X).

Formation of Coupled Product: This leads to the formation of the R-R coupled product (dodecane) and magnesium halide (MgX₂).

The general equation for this coupling is: 2 R-X + 2 Na → R-R + 2 NaX byjus.com

While the classic Wurtz reaction uses sodium, a similar coupling occurs with Grignard reagents. byjus.com The formation of such byproducts is a common issue in Grignard reagent synthesis. alfa-chemistry.commnstate.edu The yield of the Wurtz coupling product can be influenced by factors such as temperature and the rate of addition of the alkyl halide during the Grignard reagent preparation. alfa-chemistry.com Slowing down the addition of the halide and maintaining a controlled temperature can help to minimize this side reaction. alfa-chemistry.com

Another potential byproduct is hexane, which can be formed through the reaction of the Grignard reagent with any trace amounts of water or other protic sources. alfa-chemistry.com

Table 1: Primary Byproducts from Wurtz Coupling of Hexylmagnesium Bromide

| Byproduct Name | Chemical Formula | Formation Pathway |

| Dodecane | C₁₂H₂₆ | Wurtz-type coupling of two hexyl groups. alfa-chemistry.com |

| Hexane | C₆H₁₄ | Protonation of hexylmagnesium bromide by trace water or other protic species. alfa-chemistry.com |

Oxidation and Hydroperoxide Formation

Grignard reagents, including hexylmagnesium bromide, are highly sensitive to oxidation and react readily with atmospheric oxygen. alfa-chemistry.comwikipedia.org This reaction proceeds through a radical mechanism and leads to the formation of magnesium hydroperoxide salts, which upon hydrolysis can yield alcohols or hydroperoxides. wikipedia.orgmasterorganicchemistry.comumt.edu

The initial step of the oxidation process involves the reaction of the Grignard reagent with molecular oxygen. This is thought to occur via a single electron transfer (SET) mechanism, generating an alkyl radical (R·) and a superoxide (B77818) radical anion ([O₂·]⁻). wikipedia.orgthieme-connect.com

Mechanism of Oxidation:

R-MgX + O₂ → R· + [O₂·]⁻MgX⁺ wikipedia.org

The resulting alkyl radical can then react with another molecule of oxygen to form a peroxyl radical (ROO·), which can subsequently react with another molecule of the Grignard reagent to form a magnesium hydroperoxide salt (ROOMgX).

2 RMgX + O₂ → 2 ROMgX

Upon aqueous workup, the magnesium hydroperoxide bromide (C₆H₁₃OOMgBr) is hydrolyzed to form hexyl hydroperoxide (C₆H₁₃OOH) and subsequently can be reduced to 1-hexanol (B41254) (C₆H₁₃OH). umt.edu The reaction conditions, such as temperature and the rate of exposure to oxygen, can influence the relative yields of the alcohol and hydroperoxide. google.com For instance, adding the Grignard reagent slowly to an oxygen-saturated solvent at low temperatures favors the formation of the hydroperoxide. google.com

It has been noted that conducting the reaction in the presence of air, as opposed to pure oxygen, can be more effective for certain oxidative coupling reactions, as rapid oxidation of the Grignard reagent itself might be suppressed. thieme-connect.com

Table 2: Products of Hexylmagnesium Bromide Oxidation

| Product Name | Chemical Formula | Formation Pathway |

| Hexyl hydroperoxide | C₆H₁₃OOH | Reaction with oxygen followed by hydrolysis of the magnesium hydroperoxide intermediate. masterorganicchemistry.comumt.edu |

| 1-Hexanol | C₆H₁₃OH | Reduction of hexyl hydroperoxide or direct hydrolysis of the magnesium alkoxide salt. umt.edu |

| Magnesium hydroperoxide bromide | C₆H₁₃OOMgBr | Intermediate formed from the reaction of hexylmagnesium bromide with oxygen. wikipedia.orgumt.edu |

Applications of Hexylmagnesium Bromide in Complex Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The primary application of hexylmagnesium bromide in organic synthesis is the creation of new carbon-carbon bonds. illinois.edu These reactions are fundamental in extending carbon frameworks and constructing more complex molecules from simpler precursors. sigmaaldrich.com As a strong nucleophile, the hexyl anion provided by the Grignard reagent can attack electrophilic carbons in a variety of functional groups, leading to the formation of new sp³-sp³, sp³-sp², and sp³-sp hybridized carbon centers.

One of the most common and versatile applications of hexylmagnesium bromide is its nucleophilic addition to the electrophilic carbon atom of a carbonyl group. masterorganicchemistry.commmu.ac.uk This reaction effectively converts the C=O double bond into a new carbon-carbon single bond and a carbon-oxygen single bond. The initial product is a magnesium alkoxide intermediate, which upon protonation in a subsequent aqueous workup step, yields an alcohol. libretexts.orgyoutube.com The type of alcohol formed depends on the nature of the starting carbonyl compound. libretexts.org

The reaction of hexylmagnesium bromide with various carbonyl compounds provides a reliable route to primary, secondary, and tertiary alcohols. libretexts.org

Primary Alcohols: The addition of hexylmagnesium bromide to formaldehyde (B43269) (H₂C=O) results in the formation of a primary alcohol. The hexyl group adds to the carbonyl carbon, and after acidic workup, 1-heptanol (B7768884) is produced. libretexts.orgorganicchemistrytutor.com

Secondary Alcohols: When hexylmagnesium bromide reacts with an aldehyde other than formaldehyde (R-CHO), a secondary alcohol is formed. libretexts.org For instance, the reaction with acetaldehyde (B116499) would yield 2-octanol.

Tertiary Alcohols: Tertiary alcohols are synthesized by reacting hexylmagnesium bromide with a ketone (R-CO-R'). youtube.com The two R groups of the ketone and the hexyl group from the Grignard reagent become the three substituents on the alcohol carbon. libretexts.org For example, reacting hexylmagnesium bromide with acetone (B3395972) produces 2-methyl-2-octanol. libretexts.org This method is particularly valuable for creating sterically hindered tertiary alcohols. mdpi.com

| Carbonyl Compound | Grignard Reagent | Product | Alcohol Class |

|---|---|---|---|

| Formaldehyde | Hexylmagnesium Bromide | 1-Heptanol | Primary |

| Acetaldehyde | Hexylmagnesium Bromide | 2-Octanol | Secondary |

| Acetone | Hexylmagnesium Bromide | 2-Methyl-2-octanol | Tertiary |

Hexylmagnesium bromide can also be used to synthesize ketones. Unlike the reaction with aldehydes and ketones which can proceed to form alcohols, reactions with certain carboxylic acid derivatives and nitriles can be controlled to stop at the ketone stage.

From Nitriles: Grignard reagents add to the carbon-nitrogen triple bond of a nitrile (R-C≡N). ucalgary.calibretexts.org This reaction forms an intermediate imine salt. ucalgary.ca Crucially, this intermediate does not react further with another equivalent of the Grignard reagent. ucalgary.cachemistrysteps.com Subsequent hydrolysis of the imine with aqueous acid yields the desired ketone. masterorganicchemistry.comshaalaa.com For example, the reaction of hexylmagnesium bromide with acetonitrile, followed by hydrolysis, produces 2-octanone. libretexts.org

From Carboxylic Acid Derivatives: While Grignard reagents typically react twice with esters and acid chlorides to form tertiary alcohols, certain derivatives can be used to synthesize ketones. youtube.com For instance, the reaction of a Grignard reagent with a tertiary amide (R-CONR'₂) can yield a ketone. youtube.com The development of modern catalytic methods, often involving transition metals, has expanded the toolkit for synthesizing ketones from carboxylic acid derivatives and organohalides, complementing traditional Grignard approaches. nih.govnih.gov

The reaction of hexylmagnesium bromide with carbon dioxide (CO₂), often in the form of dry ice, is a standard and efficient method for the synthesis of carboxylic acids. libretexts.orglibretexts.org This process, known as carboxylation, involves the nucleophilic attack of the hexyl carbanion on the electrophilic carbon of CO₂. youtube.com

The initial product is a magnesium carboxylate salt (a halomagnesium carboxylate). youtube.comlibretexts.org This salt is then protonated in a separate step by adding a strong aqueous acid, such as HCl, to yield the free carboxylic acid. youtube.comlibretexts.org The reaction of hexylmagnesium bromide with CO₂ produces heptanoic acid, effectively adding one carbon to the original hexyl chain. libretexts.org This method is a reliable way to extend a carbon chain by one unit and introduce a carboxylic acid functional group. youtube.com

Beyond additions to carbonyls, hexylmagnesium bromide participates in alkylation reactions, particularly in transition metal-catalyzed cross-coupling processes to form C(sp²)–C(sp³) bonds. These methods allow for the direct attachment of the hexyl group to aromatic systems that are otherwise unreactive.

A significant application of hexylmagnesium bromide is in the iron-catalyzed alkylation of aryl sulfamates and carbamates. nih.govnih.gov These functional groups are often used as directing groups in organic synthesis and show low reactivity in conventional cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org The use of an inexpensive and non-toxic iron catalyst makes this a valuable transformation. nih.gov

The reaction couples the alkyl Grignard reagent with the aryl sulfamate (B1201201) or carbamate (B1207046) to form a new sp²–sp³ carbon-carbon bond, yielding an alkylated arene. nih.govorganic-chemistry.org This methodology has a broad substrate scope, tolerating various functional groups and substitution patterns on the aromatic ring, including electron-rich arenes and heterocycles. nih.govorganic-chemistry.org The use of n-hexylmagnesium bromide (or the equivalent chloride) has been shown to provide synthetically useful yields in these transformations. nih.gov

| Aryl Substrate | Grignard Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N,N-diethyl 2-naphthyl carbamate | n-hexylmagnesium chloride | FeCl₂, NHC ligand | 2-hexyl-N,N-diethylnaphthalen-1-amine precursor | Comparable to other examples | nih.gov |

| Various Aryl Sulfamates | Alkyl Grignard Reagents | Iron Catalyst | Alkylated Arenes | Good to excellent | organic-chemistry.orgsigmaaldrich.com |

| Various Aryl Carbamates | Alkyl Grignard Reagents | Iron Catalyst | Alkylated Arenes | Good to excellent | nih.govnih.gov |

Alkylation Reactions in Specific Synthetic Contexts

Allylic Alkylation Reactions

Allylic alkylation reactions involving Grignard reagents are a powerful method for constructing carbon-carbon bonds. While the copper-catalyzed allylic alkylation of various electrophiles with Grignard reagents is a well-established synthetic strategy, specific examples detailing the use of hexylmagnesium bromide are not extensively documented in readily available literature. In general, these reactions proceed via an S_N2' mechanism, where the nucleophilic alkyl group of the Grignard reagent attacks the γ-carbon of the allylic system, leading to a double bond migration. The regioselectivity of this addition can often be controlled by the choice of catalyst and reaction conditions. For instance, copper catalysts are frequently employed to favor the S_N2' pathway over direct S_N2 substitution.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental to modern organic synthesis, allowing for the precise formation of bonds between different carbon fragments. Hexylmagnesium bromide serves as a key nucleophilic partner in several types of metal-catalyzed cross-coupling reactions.

Iron-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions, particularly the Kumada coupling, represent one of the earliest and most effective methods for the formation of carbon-carbon bonds using Grignard reagents. This reaction class allows for the coupling of alkyl, vinyl, and aryl Grignard reagents with organic halides. The catalytic cycle typically involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) pathway. Despite the broad utility of the Kumada coupling, detailed examples and data tables specifically employing hexylmagnesium bromide are sparse in the reviewed scientific literature. The reaction is known to be sensitive to steric hindrance and the nature of the halide and the Grignard reagent.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions provide a valuable tool for the formation of C(sp³)–C(sp³) bonds. These reactions are particularly useful for coupling alkyl Grignard reagents with alkyl halides. The presence of additives like 1,3-butadiene (B125203) has been shown to be effective in improving the yields of these coupling reactions. While general methodologies for copper-catalyzed cross-coupling of Grignard reagents have been established, specific and detailed research findings focusing on hexylmagnesium bromide are not extensively reported.

Rhodium-Catalyzed Cross-Coupling Reactions

Rhodium catalysts are known to mediate a variety of organic transformations, including cross-coupling reactions. However, the application of rhodium catalysts in the cross-coupling of Grignard reagents, and specifically hexylmagnesium bromide, is not a widely documented area of research. While rhodium-catalyzed homo-coupling of aryl Grignard reagents has been reported, its application to cross-coupling with alkyl Grignards like hexylmagnesium bromide appears to be limited.

Other Synthetic Transformations Mediated by Hexylmagnesium Bromide

Beyond its role in cross-coupling and allylic alkylation, hexylmagnesium bromide is a fundamental reagent for a variety of other synthetic transformations, most notably its addition to carbonyl compounds.

The reaction of hexylmagnesium bromide with aldehydes provides a straightforward route to secondary alcohols, while its addition to ketones yields tertiary alcohols. libretexts.orgmdpi.comlibretexts.org This classic Grignard reaction is a cornerstone of organic synthesis for the construction of more complex alcohol-containing molecules. The general transformation involves the nucleophilic attack of the hexyl carbanion equivalent on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.

| Carbonyl Compound | Hexylmagnesium Bromide Product | Product Type |

| Aldehyde (R-CHO) | R-CH(OH)-Hexyl | Secondary Alcohol |

| Ketone (R-CO-R') | R-C(OH)(R')-Hexyl | Tertiary Alcohol |

This table represents the general reaction of hexylmagnesium bromide with aldehydes and ketones.

Furthermore, hexylmagnesium bromide can be employed in conjugate addition reactions (1,4-addition) to α,β-unsaturated carbonyl compounds, often facilitated by the presence of a copper catalyst. This reaction allows for the introduction of a hexyl group at the β-position of the carbonyl system.

Reduction of Organic Functional Groups

While not a reducing agent in the traditional sense of being a hydride (H⁻) donor, hexylmagnesium bromide effects the reduction of certain organic functional groups. The term "reduction" in this context refers to the outcome of a nucleophilic addition reaction, wherein the carbon atom of the functional group experiences a decrease in its oxidation state. The reaction mechanism does not involve the transfer of a hydride ion; instead, the nucleophilic hexyl group attacks an electrophilic carbon, which upon subsequent workup leads to a product that is considered reduced relative to the starting material. alkalisci.comalkalisci.com

The most common functional groups that undergo this transformation are carbonyls and nitriles.

Reaction with Ketones and Esters: Hexylmagnesium bromide readily reacts with the electrophilic carbonyl carbon of ketones and esters. In the case of a ketone, a single nucleophilic addition of the hexyl group, followed by an acidic workup, yields a tertiary alcohol. With esters, the reaction proceeds via two successive additions. The first addition results in a ketone intermediate, which is typically more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another molecule of hexylmagnesium bromide. The final product, after hydrolysis, is also a tertiary alcohol where two of the alkyl groups attached to the carbinol carbon are hexyl groups. In both instances, the original carbonyl carbon is reduced from a +2 oxidation state to a lower state in the resulting alcohol.

The following table summarizes the reduction of various functional groups by hexylmagnesium bromide.

| Starting Functional Group | Reagent Sequence | Product Functional Group | Example Transformation |

| Ketone (e.g., Acetone) | 1. CH₃(CH₂)₅MgBr 2. H₃O⁺ | Tertiary Alcohol | Acetone → 2-Methyl-2-octanol |

| Ester (e.g., Ethyl Acetate) | 1. 2 equiv. CH₃(CH₂)₅MgBr 2. H₃O⁺ | Tertiary Alcohol | Ethyl Acetate → 7-Methyl-7-tridecanol |

| Nitrile (e.g., Benzonitrile) | 1. CH₃(CH₂)₅MgBr 2. H₃O⁺ | Ketone | Benzonitrile → Heptanophenone |

Synthesis of Pharmaceuticals, Natural Products, and Agrochemicals Precursors

The formation of carbon-carbon bonds is the cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler starting materials. Hexylmagnesium bromide is a valuable tool for this purpose, serving as a key building block in the synthesis of precursors for a variety of important molecules, including pharmaceuticals, natural products, and agrochemicals. alkalisci.comalkalisci.com

Natural Products Synthesis: Natural products often possess intricate structures and significant biological activity. Their synthesis is a major driver of discovery in organic chemistry. Hexylmagnesium bromide is employed in these syntheses to install linear six-carbon chains, which are common motifs in many natural molecules. A notable application is in the synthesis of insect pheromones. For example, the reaction of hexylmagnesium bromide with 2,3-dihydropyran, catalyzed by a nickel complex, has been used to synthesize (Z)-4-undecen-1-ol. This compound is a precursor to components of insect pheromones, which are used in pest management strategies. The Grignard reaction provides a direct method for coupling the hexyl group with a five-carbon unit to build the target C11 backbone.

Pharmaceuticals Precursors Synthesis: In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often involves the multi-step assembly of complex organic molecules. Grignard reagents like hexylmagnesium bromide are fundamental for creating the carbon skeletons of these drug candidates. While specific synthetic routes for many commercial drugs are proprietary, the introduction of alkyl chains onto aromatic, heterocyclic, or aliphatic cores is a frequent strategy. The hexyl group can impart desired lipophilic properties to a molecule, which can be critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, hexylmagnesium bromide serves as a key reagent for synthesizing intermediates that are later elaborated into final drug products.

Agrochemicals Precursors Synthesis: The development of effective and selective herbicides, pesticides, and fungicides is crucial for modern agriculture. The chemical structure of these agents is precisely tailored to interact with specific biological targets in pests or weeds. n-Hexyl bromide, the precursor to hexylmagnesium bromide, is a key intermediate in the synthesis of various crop protection agents. The conversion of n-hexyl bromide to its Grignard reagent allows the hexyl group to be incorporated as a nucleophile into a larger molecule. This hexyl moiety can be essential for the biological activity of the final agrochemical, influencing its efficacy and environmental behavior. For instance, derivatives of n-hexyl bromide can be modified to create active ingredients that disrupt key biological processes in weeds, such as photosynthesis or root development.

The following table highlights examples of the application of hexylmagnesium bromide in the synthesis of important chemical precursors.

| Industry | Target Molecule Class | Role of Hexylmagnesium Bromide |

| Agrochemical | Pest Management | Synthesis of insect pheromone precursors (e.g., (Z)-4-undecen-1-ol). |

| Pharmaceutical | Drug Discovery | Synthesis of intermediates by adding a hexyl group to modify lipophilicity and build the carbon skeleton of potential APIs. |

| Agrochemical | Crop Protection | Serves as a key reagent to introduce the hexyl group into precursors for herbicides and pesticides. |

Advancements in Stereoselective and Regioselective Transformations Utilizing Hexylmagnesium Bromide

Hexylmagnesium bromide, an organomagnesium compound with the chemical formula C₆H₁₃MgBr, serves as a versatile and crucial reagent in the field of organic synthesis. Its utility is particularly pronounced in the construction of carbon-carbon bonds, where the control of stereochemistry and regiochemistry is paramount. This article delves into the specific applications of hexylmagnesium bromide in stereoselective and regioselective transformations, highlighting strategies for achieving high levels of selectivity in Grignard additions and coupling reactions.

Hexylmagnesium Bromide in Polymer Chemistry and Polymerization Initiation

Grignard Reagents as Initiators for Polymerization Processes

Grignard reagents, such as hexylmagnesium bromide, are well-established initiators for addition polymerization, particularly for vinyl monomers. uomustansiriyah.edu.iq These organometallic compounds function as potent nucleophiles, capable of initiating chain-growth polymerization reactions. unacademy.com The initiation process involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the double bond of a monomer, leading to the formation of a new, larger carbanion that propagates the polymer chain. uomustansiriyah.edu.iqpurdue.edu

The primary mechanism through which Grignard reagents like hexylmagnesium bromide initiate polymerization is anionic polymerization. unacademy.com This process is suitable for monomers possessing electron-withdrawing substituents, which can stabilize the negative charge of the propagating species. uomustansiriyah.edu.iq The mechanism unfolds in several key steps:

Initiation: The hexyl carbanion from hexylmagnesium bromide adds to a monomer molecule, forming a new anionic species. purdue.edu

Propagation: The newly formed carbanion then attacks subsequent monomer molecules in a sequential manner, leading to the growth of the polymer chain. purdue.edu

Termination: In highly purified systems devoid of terminating agents like water or alcohols, the anionic chain ends can remain active indefinitely. This characteristic is known as "living" polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity index, PDI). unacademy.com

The nature of the solvent and the counter-ion (MgBr+) can significantly influence the rate of polymerization and the stereochemistry of the resulting polymer. researchgate.net

While predominantly ionic, polymerizations initiated by Grignard reagents can also exhibit radical characteristics. The formation of Grignard reagents itself can involve radical pathways, and these radical intermediates can influence the polymerization process. researchgate.net Research has shown that the radical character of a Grignard reagent can be enhanced by the presence of certain additives. For instance, the addition of lithium chloride (LiCl) to a Grignard reagent system has been found to increase its radical nature, which enables the polymerization of less polar monomers like styrene (B11656) under mild conditions. citedrive.com This dual anionic-radical nature expands the range of monomers that can be polymerized using Grignard initiators.

Control of Polymer Architecture and Molecular Weight Distribution

A key advantage of using initiators like hexylmagnesium bromide, particularly in living anionic polymerization systems, is the high degree of control over the final polymer's characteristics. The molecular weight of the polymer can be predetermined by the molar ratio of the monomer to the initiator. youtube.com

Furthermore, the "living" nature of the polymerization allows for the synthesis of complex polymer architectures, such as block copolymers. By sequentially adding different monomers to the active polymer chains, distinct blocks can be incorporated into the final structure. nih.gov The ability to control both the molecular weight and the architecture is crucial for tailoring the physical and mechanical properties of the polymer for specific applications. rsc.orgrsc.org The polydispersity index (PDI), a measure of the distribution of molecular weights in a polymer sample, can be kept very low in these systems, often approaching a value of 1.1, indicating a very uniform chain length. cas.cn

Polymerization of Specific Monomers (e.g., α-Methylstyrene, Methyl Methacrylate, Styrene)

Hexylmagnesium bromide and other Grignard reagents have been successfully employed to initiate the polymerization of a variety of monomers.

α-Methylstyrene: The polymerization of α-methylstyrene can be initiated by alkylmagnesium bromides, including n-alkyl variants, in the presence of an additive like hexamethylphosphoramide (B148902) (HMPA). scispace.com Research indicates that the reactivity of the Grignard reagent as an initiator decreases in the order: benzyl (B1604629) > allyl > aryl ≈ s-alkyl > n-alkyl. scispace.com This suggests that while hexylmagnesium bromide is a viable initiator, its initiation rate may be slower compared to other Grignard reagents with different organic groups.

Methyl Methacrylate (MMA): Straight-chain alkyl-type Grignard reagents, including n-hexylmagnesium bromide, have been used to polymerize methyl methacrylate. researchgate.net These initiators typically produce stereoblock polymers. The stereoregularity of the resulting poly(methyl methacrylate) (PMMA) is influenced by factors such as the specific Grignard reagent used, the polymerization temperature, and the presence of organic additives. researchgate.net

Styrene: While Grignard reagent-mediated anionic polymerization is generally not suitable for nonpolar monomers like styrene, the use of additives can promote the reaction. citedrive.com The addition of lithium chloride (LiCl) or N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) can facilitate the polymerization of styrene by Grignard reagents, leading to polystyrene with a controlled, narrow molecular weight distribution. citedrive.com

Role of Additives in Modulating Polymerization Kinetics and Selectivity

Additives play a crucial role in tailoring the performance of Grignard reagents in polymerization. They can influence the reaction kinetics, improve initiator efficiency, and even alter the polymerization mechanism.

Hexamethylphosphoramide (HMPA): HMPA has been shown to significantly increase the reactivity of Grignard reagents, enabling them to initiate the polymerization of monomers like α-methylstyrene. scispace.com The presence of HMPA can lead to the formation of solvent-separated ion pairs, which can affect the rates of initiation and propagation.

Lithium Chloride (LiCl): LiCl is a key additive that can promote the Grignard-mediated polymerization of nonpolar monomers. It is believed to increase the radical character of the Grignard reagent, which is essential for initiating the polymerization of monomers like styrene. citedrive.com This additive allows for successful polymerization under mild conditions with full monomer conversion.

N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA): Similar to LiCl, PMDETA has been demonstrated as an effective additive to promote the polymerization of styrene by Grignard reagents. citedrive.com In other contexts, this strong donor is known to shift the Schlenk equilibrium, favoring the RMgX species, which can influence the reactivity of the initiator. smu.ca

The use of such additives expands the utility of Grignard reagents like hexylmagnesium bromide, making them more versatile initiators for a broader range of monomers and allowing for finer control over the polymerization process.

Research Findings on α-Methylstyrene Polymerization

The following table summarizes experimental data on the polymerization of α-methylstyrene initiated by various Grignard reagents in the presence of Hexamethylphosphoramide (HMPA). scispace.com This data illustrates the effect of the initiator's alkyl group and the additive-to-initiator ratio on the polymer yield and molecular weight.

| Initiator (R in RMgBr) | [HMPA]/[Initiator] Ratio | Time (hr) | Yield (%) | Molecular Weight (Mη x 10⁻⁴) |

|---|---|---|---|---|

| n-Butyl | 5.0 | 12.0 | 6.0 | 1.2 |

| sec-Butyl | 5.0 | 0.5 | 5.8 | 1.5 |

| sec-Butyl | 5.0 | 1.0 | 8.8 | 1.5 |

| Phenyl | 5.0 | 0.5 | 6.0 | 1.6 |

| Phenyl | 5.0 | 1.0 | 8.0 | 1.6 |

| Allyl | 5.0 | 0.5 | 10.0 | 1.5 |

| Allyl | 5.0 | 1.0 | 12.0 | 1.6 |

| Benzyl | 0.5 | 0.5 | 11.0 | 1.1 |

| Benzyl | 1.0 | 0.5 | 20.0 | 1.4 |

| Benzyl | 2.0 | 0.5 | 30.0 | 1.8 |

| Benzyl | 4.0 | 0.5 | 24.0 | 1.8 |

Advanced Spectroscopic and Monitoring Methodologies in Organomagnesium Chemistry

In Situ Reaction Monitoring Techniques

In situ monitoring techniques offer a window into the reacting vessel, providing continuous data on the concentration of reactants, intermediates, and products without the need for sampling. This real-time information is invaluable for understanding and controlling the often-unpredictable nature of Grignard reactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Progress

In situ Fourier Transform Infrared (FTIR) spectroscopy has emerged as a powerful tool for monitoring the progress of Grignard reactions in real time. mt.comacs.org By inserting a probe directly into the reaction mixture, FTIR spectroscopy can track the concentration changes of key species, providing critical information about reaction initiation, conversion rates, and potential stalling. mt.commt.com This is particularly important for Grignard reagent formation, which is often characterized by an induction period of variable length. mt.com

The formation of hexylmagnesium bromide from 1-bromohexane (B126081) and magnesium metal can be continuously monitored by tracking the characteristic infrared absorbance bands of the C-Br bond in the starting material. A decrease in the intensity of this band signifies the consumption of 1-bromohexane and the progression of the reaction. acs.org Conversely, the appearance and increase of new bands associated with the C-Mg bond can be used to monitor the formation of the Grignard reagent itself. mt.com

This real-time monitoring is crucial for safety, especially during scale-up. A delayed reaction initiation can lead to a dangerous accumulation of the alkyl halide. If the reaction then initiates suddenly, the large amount of unreacted starting material can cause a rapid and uncontrollable exotherm, potentially leading to a runaway reaction. acs.orgmt.com In situ FTIR allows operators to definitively identify the onset of the reaction and to control the addition rate of the alkyl halide accordingly, ensuring that it is consumed as it is added and preventing its accumulation. acs.org

| Application of In Situ FTIR | Monitored Parameter | Significance |

| Grignard Reaction Initiation | Disappearance of C-Br stretch of 1-bromohexane | Confirms the start of the reaction, preventing reactant accumulation. acs.org |

| Reaction Progression | Rate of decrease of 1-bromohexane concentration | Provides real-time kinetic data. mt.com |

| Process Safety | Continuous monitoring of reactant concentration | Allows for immediate intervention if the reaction stalls. acs.org |

| Endpoint Determination | Stabilization of reactant and product concentrations | Indicates the completion of the reaction. mt.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Species Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is invaluable for gaining mechanistic insights into Grignard reactions and identifying the various species present in solution. nih.gov While traditionally an offline technique, the development of online and in situ NMR now allows for real-time analysis of reaction mixtures. nih.gov

A key aspect of Grignard reagent solutions that can be studied by NMR is the Schlenk equilibrium. wikipedia.org This equilibrium describes the disproportionation of the alkylmagnesium halide (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). wikipedia.org For hexylmagnesium bromide, the equilibrium can be represented as:

2 C₆H₁₃MgBr ⇌ (C₆H₁₃)₂Mg + MgBr₂

The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature, and it can have a significant impact on the reactivity and selectivity of the Grignard reagent. wikipedia.org NMR spectroscopy can be used to identify and quantify the different magnesium species present in solution, providing a deeper understanding of the active reagent. nih.gov For instance, the integration of online NMR into automated synthesis platforms has been demonstrated for the real-time monitoring and control of Grignard reactions, allowing for adjustments to be made "on the fly" to optimize reaction conditions. nih.gov

Near-Infrared (NIR) Spectroscopy for Process Control

Near-Infrared (NIR) spectroscopy is a robust and versatile technique that has found significant application in the chemical industry for real-time process monitoring and control. researchgate.netacs.orgnih.gov For Grignard reactions, online NIR spectroscopy can be used to quantitatively monitor the concentrations of the organic halide reactant and the Grignard product. researchgate.netacs.org This is particularly useful in a manufacturing environment where the high concentration of reactants can make other spectroscopic techniques challenging. researchgate.net

The development of a quantitative NIR method involves building a chemometric model that correlates the NIR spectra with the concentrations of the components of interest, typically determined by an offline reference method. researchgate.netacs.org Once established, this model can be used for the real-time, non-invasive monitoring of the reaction. researchgate.netacs.org This allows for the automated control of the reactant feed rate, preventing the accumulation of unreacted starting material and thereby significantly improving the safety and robustness of the process. researchgate.net Furthermore, NIR spectroscopy can be used to monitor subsequent reactions involving the Grignard reagent, providing a comprehensive process monitoring solution. acs.org

| Feature | In Situ FTIR | Online NMR | Online NIR |

| Primary Application | Reaction progress and initiation monitoring acs.orgmt.com | Mechanistic studies and species identification nih.govwikipedia.org | Quantitative process control researchgate.netacs.org |

| Information Provided | Functional group changes, qualitative concentration profiles mt.com | Detailed molecular structure, quantification of species in equilibrium nih.govnih.gov | Quantitative concentration data researchgate.netresearchgate.net |

| Key Advantage | High sensitivity to changes in covalent bonds, excellent for initiation detection acs.org | Provides fundamental mechanistic insights nih.gov | Robust for industrial environments, can handle high concentrations researchgate.net |

Calorimetric Methods for Exothermicity and Hazard Assessment

The formation of Grignard reagents is a notoriously exothermic process. mt.comhzdr.de Understanding and quantifying the heat generated during the reaction is paramount for ensuring process safety, especially during scale-up. mt.comhzdr.de Reaction calorimetry is the primary technique used for this purpose. It measures the heat flow from the reactor, providing a direct measure of the rate of heat evolution. mt.com

By conducting the reaction in a reaction calorimeter, it is possible to determine key thermodynamic and kinetic parameters, such as the total heat of reaction and the heat release rate. hzdr.de This information is critical for designing appropriate cooling systems and for assessing the potential thermal hazards associated with the process. For example, the data can be used to calculate the maximum temperature of the synthesis reaction (MTSR) and the adiabatic temperature rise, which are essential for developing emergency relief system designs. mt.com

Real-time Process Control and Automation in Grignard Reactions

The implementation of in situ monitoring techniques is a cornerstone of modern process control and automation strategies for Grignard reactions. hzdr.deacs.org These strategies are often guided by the principles of Process Analytical Technology (PAT), a framework that aims to design, analyze, and control manufacturing processes through the measurement of critical process parameters that affect the final product quality. wikipedia.orgmt.com

By providing real-time data on reactant and product concentrations, as well as reaction exothermicity, the techniques discussed above enable a shift from a traditional, time-based batch processing approach to a more dynamic, event-based control strategy. acs.org For example, the feed of the 1-bromohexane can be directly controlled by its real-time concentration in the reactor, as measured by FTIR or NIR spectroscopy. acs.orgresearchgate.net This ensures that the addition rate does not exceed the reaction rate, preventing the accumulation of the hazardous starting material. acs.orgresearchgate.net

Future Perspectives and Emerging Research Directions in Hexylmagnesium Bromide and Organomagnesium Chemistry

Advancements in Sustainable Grignard Chemistry Methodologies

The traditional preparation of Grignard reagents, including hexylmagnesium bromide, has long been criticized for its reliance on volatile and flammable ether solvents and the necessity for strictly anhydrous conditions. slideshare.netlibretexts.org This has spurred significant research into greener and more sustainable alternatives. A major advancement in this area is the development of mechanochemical methods, such as ball-milling, for the synthesis of Grignard reagents. researchgate.net This technique drastically reduces the amount of organic solvent required—by as much as 90%—and can even be performed in the open air, challenging the long-held belief that Grignard preparations are exquisitely sensitive to moisture and oxygen. slideshare.netresearchgate.net

Researchers have demonstrated that by adding a minimal amount of an organic solvent to the solid reactants (magnesium metal and an organohalide) in a ball mill, a paste-like Grignard reagent is formed that can be used directly in subsequent reactions. libretexts.orgresearchgate.net This method not only minimizes hazardous waste but also overcomes solubility issues, allowing for the creation of Grignard reagents from previously inaccessible, poorly soluble organohalides. slideshare.netresearchgate.net

Another avenue of sustainable Grignard chemistry involves the exploration of greener solvent systems. Studies have shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, can serve as a superior or equivalent alternative to traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). bethunecollege.ac.in The use of hybrid solvent systems, such as mixtures of 2-MeTHF and cyclopentyl methyl ether (CPME) with toluene, has also been shown to broaden the scope of applicable solvents, improving reaction efficiency and safety profiles. bethunecollege.ac.in Furthermore, continuous flow technologies are being implemented to improve the safety, scalability, and efficiency of Grignard reagent synthesis, allowing for better temperature control and reduced side reactions. google.comtcichemicals.com

Exploration of Novel Catalytic Applications Beyond Traditional Carbon-Carbon Bond Formation

While Grignard reagents are quintessential for carbon-carbon (C-C) bond formation, wikipedia.org current research is actively exploring their catalytic applications in forming other types of chemical bonds. Organomagnesium compounds are being investigated for their potential in catalyzing a variety of transformations that extend beyond their traditional role as stoichiometric nucleophiles.

One emerging area is the use of organomagnesium compounds in polymerization reactions. They can act as initiators or catalysts in the polymerization of olefins and other monomers. google.com For instance, "turbo-Grignard reagents," which are complexes with lithium chloride, have been shown to mediate the polymerization of styrene (B11656) under mild conditions, producing polymers with a narrow molecular weight distribution. acs.org This opens up new possibilities for controlling polymer architecture and properties.

Furthermore, organomagnesium reagents are finding use in the formation of carbon-heteroatom bonds. Research has demonstrated their utility in forming carbon-silicon (C-Si) bonds when reacted with chlorosilanes in the presence of a copper catalyst. libretexts.orgnih.gov There is also growing interest in using magnesium-based catalysts for the formation of carbon-nitrogen (C-N) bonds. For example, magnesium complexes have been shown to catalyze the reaction of carbodiimides with terminal alkynes, a transformation that involves the formation of a new C-N bond. researchgate.net These catalytic applications highlight the versatility of organomagnesium compounds and their potential to contribute to a broader range of synthetic methodologies.

In-depth Mechanistic Elucidation of Complex Organomagnesium Transformations

Despite being used for over a century, the precise mechanism of the Grignard reaction has been a subject of ongoing debate. nih.gov The complexity arises from the dynamic nature of the Grignard reagent in solution, which can exist as a monomer, dimer, or other aggregate, and is involved in the Schlenk equilibrium. nih.gov Additionally, the reaction can proceed through different pathways, primarily a polar (nucleophilic addition) mechanism or a single-electron transfer (SET) radical mechanism. organic-chemistry.orgicmpp.ro

Recent computational studies, employing ab initio molecular dynamics and quantum-chemical calculations, have provided significant insights into this complex landscape. libretexts.org These studies have revealed that the preferred reaction pathway is highly dependent on the nature of the substrate. For instance, with substrates that have lower reduction potentials and are sterically hindered, the radical mechanism is favored. nih.gov Conversely, less sterically demanding substrates, such as alkyl aldehydes and ketones, tend to react via a nucleophilic addition pathway. nih.gov

Development of Advanced Materials through Organomagnesium Chemistry

The application of organomagnesium chemistry is expanding into the realm of materials science, with promising developments in the synthesis of polymers and porous materials. The ability of Grignard reagents to act as potent nucleophiles and polymerization initiators makes them valuable tools for creating novel materials with tailored properties.

In the field of conductive polymers, organomagnesium reagents are used in the synthesis of prepolymers. For example, by preparing the mono-Grignard reagent of a terminally brominated oligomer, it can be polymerized using a nickel catalyst. dtic.mil This method offers a high degree of control over the polymer structure, which is essential for achieving desired electronic properties in the final material. dtic.mil

Another significant area of development is the use of organometallic compounds in the synthesis of Metal-Organic Frameworks (MOFs). espublisher.com MOFs are highly porous materials constructed from metal ions or clusters linked together by organic ligands, with applications in gas storage, separation, and catalysis. espublisher.comresearchgate.net Organomagnesium compounds can play a crucial role in the synthesis of the organic linkers or in the assembly of the framework itself, acting as strong bases or as precursors for transmetalation reactions. While this is an emerging application, the potential for using the reactivity of compounds like hexylmagnesium bromide to design and construct novel MOFs with specific functionalities is a vibrant area of research.

| Material Class | Role of Organomagnesium Compound | Potential Application |

| Conductive Polymers | Synthesis of prepolymers for polymerization | Flexible electronics, sensors |

| Metal-Organic Frameworks (MOFs) | Synthesis of organic linkers, framework assembly | Gas storage, catalysis, separation |

Expanding the Scope of Stereoselective Grignard Reactions for Chiral Synthesis

The synthesis of chiral molecules, particularly those containing stereogenic centers, is of paramount importance in the pharmaceutical and agrochemical industries. Asymmetric Grignard reactions represent a powerful strategy for creating such molecules with high enantiomeric purity. A key focus of current research is the development of new chiral ligands that can effectively control the stereochemical outcome of the addition of Grignard reagents to prochiral substrates. google.com

Significant progress has been made in the asymmetric addition of Grignard reagents to ketones for the synthesis of chiral tertiary alcohols. google.comdtic.mil By employing specifically designed chiral ligands, it is possible to achieve high levels of enantioselectivity. dtic.mil This methodology allows for the modular construction of a wide array of structurally diverse non-racemic tertiary alcohols, which are valuable intermediates in the synthesis of complex natural products and biologically active compounds. google.com

The development of novel ligand architectures is expanding the scope of these reactions to include a broader range of Grignard reagents and ketone substrates. google.comdtic.mil This includes the successful implementation of aromatic organomagnesium nucleophiles, which had previously been challenging. google.com The ability to fine-tune the ligand structure provides a powerful tool for optimizing the stereoselectivity of the reaction and accessing a wider range of chiral products. dtic.mil This ongoing research is making stereoselective Grignard reactions an increasingly versatile and indispensable tool for chiral synthesis.